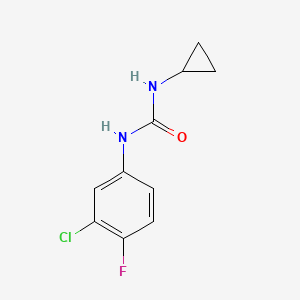![molecular formula C17H19N3O2S B5398774 N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5398774.png)
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. TPCA-1 is a thiophene carboxamide compound that was first synthesized in 2008 by researchers at the University of Tokyo. Since then, it has been the subject of numerous studies, and its potential applications have been explored extensively.
Mécanisme D'action
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide works by inhibiting the activity of the transcription factor NF-kB. NF-kB is a key regulator of the immune response and plays a critical role in the inflammatory response. By inhibiting NF-kB, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide can reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide can inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. However, one limitation is that it can be difficult to administer in vivo, which can make it challenging to study its effects in animal models.
Orientations Futures
There are many potential future directions for the study of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide. One area of research could be to explore its potential as an anti-cancer agent in more detail. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases. Additionally, researchers could explore ways to improve the delivery of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide in vivo, which could help to overcome some of the limitations associated with its use.
Méthodes De Synthèse
The synthesis of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 2-chlorothiophene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-aminoacetophenone to yield the intermediate product. The final step involves the reaction of the intermediate with 4-phenylpiperazine to yield N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in treating various diseases. One of the most promising areas of research has been its potential as an anti-inflammatory agent. Studies have shown that N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide can inhibit the activity of the transcription factor NF-kB, which plays a key role in the inflammatory response. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
Propriétés
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(13-18-17(22)15-7-4-12-23-15)20-10-8-19(9-11-20)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDOKSRNJYCYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5398691.png)
![3-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5398692.png)
![6-[2-(1-isopropyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5398697.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398708.png)
![7-(4-methoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5398709.png)

![N-(3-ethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5398725.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B5398731.png)

![N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398738.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5398739.png)
![3-(2-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methylisoxazole-4-carboxamide](/img/structure/B5398762.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5398770.png)
![ethyl 1-[3-(3-nitrophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5398786.png)